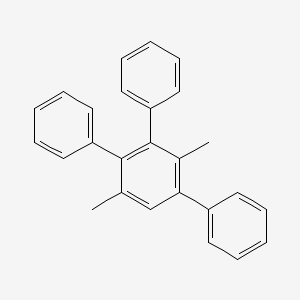

1,4-Dimethyl-2,3,5-triphenylbenzene

Description

Structure

3D Structure

Properties

CAS No. |

7541-90-4 |

|---|---|

Molecular Formula |

C26H22 |

Molecular Weight |

334.5 g/mol |

IUPAC Name |

1,4-dimethyl-2,3,5-triphenylbenzene |

InChI |

InChI=1S/C26H22/c1-19-18-24(21-12-6-3-7-13-21)20(2)26(23-16-10-5-11-17-23)25(19)22-14-8-4-9-15-22/h3-18H,1-2H3 |

InChI Key |

WDCWMALKEZCGRB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C)C4=CC=CC=C4 |

Origin of Product |

United States |

Advanced Structural Characterization and Solid State Analyses

Single-Crystal X-ray Diffraction Studies of 1,4-Dimethyl-2,3,5-triphenylbenzene and its Analogues

Single-crystal X-ray diffraction (SXRD) stands as a definitive method for elucidating the precise atomic arrangement within a crystalline solid. researchgate.net For complex aromatic systems like this compound, SXRD studies offer unparalleled detail regarding their molecular and supramolecular structures.

Interactive Table: Representative Crystallographic Data for Aromatic Compounds.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Ref |

|---|---|---|---|---|---|---|

| Benzene (B151609) (<5.5°C) | Orthorhombic | Pbca | - | - | - | youtube.com |

| 1,3,5-Triphenylbenzene (B1329565) | Orthorhombic | - | - | - | - | researchgate.net |

The solid-state packing of this compound is governed by a network of non-covalent interactions. acs.org These interactions, though individually weak, collectively determine the crystal's stability and physical properties. Key interactions include:

π-π Stacking: Aromatic rings can interact through π-π stacking, where the electron-rich π systems of adjacent rings are attracted to each other. libretexts.org This can occur in a face-to-face (sandwich) or offset (displaced stacking) arrangement. libretexts.org The presence of substituents influences the strength and geometry of these interactions. comporgchem.com

C-H···π Interactions: These are a type of hydrogen bond where a C-H bond acts as the donor and a π-system acts as the acceptor. These interactions are significant in the packing of many aromatic hydrocarbons and their derivatives. acs.org

In the crystal structure of related compounds, molecules are often linked into layers or three-dimensional networks by these weak interactions. researchgate.net For example, in some substituted benzene derivatives, π–π stacking interactions occur along a specific crystallographic axis. researchgate.net

Polymorphism and Crystalline Phase Transitions

Polymorphism is the ability of a compound to exist in more than one crystalline form. acs.org These different forms, or polymorphs, can exhibit distinct physical properties. Aromatic hydrocarbons, such as benzene and its derivatives, are known to exhibit polymorphism. youtube.com For example, benzene undergoes a phase transition to a different crystal structure under high pressure. youtube.com Factors like temperature, pressure, and the solvent used for crystallization can influence which polymorph is obtained. youtube.com The potential for polymorphism in this compound is significant due to its conformational flexibility and the variety of possible intermolecular packing arrangements. Fluorination has been shown to affect the polymorphic behavior of contorted hexabenzocoronene, a polycyclic aromatic hydrocarbon, highlighting how chemical modification can influence crystal packing. acs.org

Vibrational Spectroscopy for Conformational and Supramolecular Structure Elucidation (e.g., Raman and Infrared Spectroscopy)

Infrared (IR) and Raman spectroscopy are valuable techniques for probing the vibrational modes of a molecule. amazonaws.com These vibrations are sensitive to the molecule's structure, conformation, and its local environment within the crystal.

Infrared (IR) Spectroscopy: IR spectroscopy can distinguish between structural isomers of substituted benzenes. spectroscopyonline.com The positions of C-H wagging peaks and the presence or absence of ring-bending peaks can indicate the substitution pattern (ortho, meta, para). spectroscopyonline.com For instance, monosubstituted benzene rings typically show strong C-H wagging bands in specific regions of the spectrum. spectroscopyonline.com The IR spectrum of a molecule like this compound would be expected to show characteristic bands for aromatic C-H stretching above 3000 cm⁻¹, as well as ring stretching modes between 1620 and 1400 cm⁻¹. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly useful for studying the vibrations of non-polar bonds and symmetric molecules. aip.org The Raman spectrum of benzene, for example, shows characteristic peaks for ring breathing and C-H stretching modes. researchgate.net In substituted benzenes, the frequencies of these modes can shift depending on the nature and position of the substituents. researchgate.net Changes in the low-frequency modes in the spectra of crystalline samples compared to solutions can indicate changes in molecular symmetry and intermolecular interactions upon crystallization. icm.edu.plresearchgate.net

By comparing experimental spectra with theoretical calculations, a detailed assignment of the vibrational modes can be achieved, providing insights into both the intramolecular conformation and the supramolecular structure.

Spectroscopic and Photophysical Investigations

Electronic Absorption Spectroscopy (UV-Vis)

Analysis of Electronic Transitions and Absorption Maxima

No published data are available regarding the electronic transitions or absorption maxima (λmax) for 1,4-Dimethyl-2,3,5-triphenylbenzene.

Solvent Effects on Absorption Characteristics

There is no information on how different solvents affect the UV-Vis absorption spectrum of this compound.

Photoluminescence Spectroscopy

Emission Wavelengths and Spectral Profiles

The emission wavelengths and spectral profile for this compound upon photoexcitation have not been reported.

Aggregation-Induced Emission (AIE) Phenomena and Mechanisms

It is unknown whether this compound exhibits aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ), as no studies on its behavior in aggregate states have been found.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules like this compound. While standard 1D ¹H and ¹³C NMR provide fundamental information, advanced techniques such as 2D NMR and solid-state NMR are crucial for detailed structural confirmation and for probing the molecule's dynamics.

2D NMR Spectroscopy:

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for assigning the complex proton and carbon signals expected for this compound.

COSY: A ¹H-¹H COSY spectrum would reveal the scalar coupling network between protons. In this compound, this would be particularly useful for identifying the coupling between the protons on the individual phenyl rings and potentially any through-space correlations if the steric hindrance brings protons in close proximity.

HSQC: An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the molecule, distinguishing between the aromatic CH groups of the phenyl rings and the central benzene (B151609) ring, as well as the methyl carbons.

HMBC: The HMBC experiment detects longer-range (2-3 bond) correlations between protons and carbons. This technique is critical for establishing the connectivity between the different structural fragments of this compound. For instance, HMBC correlations would be expected between the methyl protons and the C1 and C4 carbons of the central ring, as well as between the protons of the phenyl substituents and the carbons of the central benzene ring to which they are attached (C2, C3, and C5).

The following table provides expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous polysubstituted benzenes. docbrown.info

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Central Ring H (C6-H) | ~7.0-7.2 | ~125-130 | C2, C5, C1, C4 |

| Phenyl Ring H (ortho) | ~7.2-7.4 | ~128-130 | C(ipso-phenyl), C(meta-phenyl) |

| Phenyl Ring H (meta) | ~7.3-7.5 | ~127-129 | C(ortho-phenyl), C(para-phenyl) |

| Phenyl Ring H (para) | ~7.1-7.3 | ~126-128 | C(meta-phenyl) |

| Methyl H (CH₃) | ~2.1-2.3 | ~20-22 | C1, C4, C2, C6 |

| Central Ring C (C1, C4) | - | ~135-140 | Methyl H |

| Central Ring C (C2, C3, C5) | - | ~140-145 | Phenyl H (ortho) |

| Phenyl Ring C (ipso) | - | ~140-142 | Phenyl H (ortho) |

| This is an interactive data table with illustrative data based on analogous compounds. |

Solid-State NMR (ssNMR):

Solid-state NMR provides valuable insights into the structure and dynamics of molecules in their crystalline or amorphous solid forms. For this compound, ssNMR would be particularly useful for:

Confirming Molecular Structure in the Solid State: High-resolution ¹³C CP/MAS (Cross-Polarization/Magic Angle Spinning) NMR can provide a spectrum with narrow lines, allowing for the confirmation of the molecular structure in the solid phase. The chemical shifts in the solid state can differ from those in solution due to packing effects and the absence of solvent interactions.

Probing Polymorphism: Different crystalline forms (polymorphs) of a compound will generally give distinct ssNMR spectra due to differences in the local environment of the nuclei. ssNMR is a powerful technique for identifying and characterizing polymorphs.

Investigating Molecular Dynamics: Solid-state NMR can be used to study dynamic processes in the solid state, such as the rotation of the phenyl rings or the methyl groups. Techniques like variable temperature ssNMR and 2D exchange spectroscopy can provide information on the rates and geometries of these motions. The study of polymers by solid-state NMR has shown that information about geometry, amplitude, and chemical location of motions across a wide range of correlation times can be obtained. solidstatenmr.org.uk For crystalline materials, ssNMR can reveal the presence of well-defined jump motions. solidstatenmr.org.uk

The table below summarizes the types of information that can be obtained from advanced NMR studies of this compound.

| NMR Technique | Information Gained |

| 2D COSY | ¹H-¹H scalar coupling network, through-bond proton connectivity. |

| 2D HSQC | Direct ¹H-¹³C one-bond correlations, assignment of protonated carbons. |

| 2D HMBC | Long-range ¹H-¹³C correlations (2-3 bonds), confirmation of overall molecular structure and connectivity of substituent groups. |

| Solid-State ¹³C CP/MAS NMR | Molecular structure in the solid state, identification of polymorphs, information on molecular packing. |

| Variable Temperature ssNMR | Information on dynamic processes such as substituent rotation and molecular motion in the solid state. |

| This is an interactive data table. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, based on solving approximations to the Schrödinger equation, offer a detailed description of the electronic structure of a molecule. mdpi.com These calculations can predict molecular geometries, energies, and a wide range of properties related to chemical reactivity and spectroscopy.

Geometry Optimization and Conformational Analysis (e.g., Density Functional Theory (DFT))

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing a stable conformation of the molecule. youtube.com For flexible molecules like 1,4-Dimethyl-2,3,5-triphenylbenzene, which has multiple rotatable bonds, this analysis is crucial. Density Functional Theory (DFT) is a popular and accurate method for this purpose. mdpi.comresearchgate.net

A conformational analysis would involve systematically rotating the three phenyl groups and the two methyl groups to map the potential energy surface. This would identify the global minimum energy conformation (the most stable structure) and other local minima. The significant steric hindrance between the adjacent phenyl groups and the methyl groups is expected to lead to a non-planar structure where the phenyl rings are twisted out of the plane of the central benzene (B151609) ring. The torsional profiles, or the energy as a function of the dihedral angle of rotation of the phenyl groups, would be calculated to determine the energy barriers for these rotations. nih.gov

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) (Note: Specific data from published literature is not available. This table illustrates the type of data a DFT calculation would provide.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-C (central ring) | ~1.40 Å |

| C-C (phenyl-central) | ~1.50 Å | |

| C-C (methyl-central) | ~1.51 Å | |

| Bond Angle | C-C-C (central ring) | ~120° |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. schrodinger.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and electronic properties. schrodinger.commdpi.com A large gap suggests high stability and low reactivity. mdpi.com For this compound, calculations would likely show that the HOMO and LUMO are primarily localized on the π-conjugated system of the phenyl and benzene rings. The steric twisting of the phenyl groups would interrupt the π-conjugation, which would be expected to influence the HOMO-LUMO gap compared to a planar analogue. Calculations for similar triphenylene (B110318) derivatives have been used to estimate these frontier orbital energies. researchgate.net

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative) (Note: Specific data from published literature is not available. This table illustrates the type of data an electronic structure calculation would provide.)

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | N/A |

| E(LUMO) | N/A |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that align with Lewis structure concepts. acs.orgwisc.edu This analysis quantifies charge distribution, hybridization, and delocalization effects (hyperconjugation).

For this compound, NBO analysis would reveal the charge on each atom, showing how electron density is distributed throughout the molecule. It would also detail the composition of the C-C and C-H bonds in terms of their hybrid orbitals (e.g., sp², sp³). A key aspect would be the analysis of donor-acceptor interactions. This involves quantifying the stabilizing energy from the interaction between a filled (donor) NBO, like a C-C or C-H bond, and an empty (acceptor) NBO, like an anti-bonding π* orbital of a neighboring ring. These interactions can provide insight into the electronic consequences of the steric crowding and the nature of intramolecular interactions. researchgate.netrsc.org

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, using colors to indicate different potential values. Red regions signify negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). researchgate.netacs.org

The MEP map of this compound would be expected to show negative potential (red) above the faces of the phenyl and benzene rings, characteristic of π-electron systems. These regions would be the most likely sites for interaction with electrophiles. The hydrogen atoms of the methyl and phenyl groups would likely show regions of positive potential (blue). The MEP provides a powerful guide to predicting intermolecular interactions and the sites of chemical reactivity. chemeo.com

Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration

While quantum mechanics provides high accuracy, it is computationally expensive for large systems or long simulations. schrodinger.com Molecular Mechanics (MM) offers a faster, classical-mechanics-based approach using force fields. nist.govrsc.org A force field is a set of parameters and potential energy functions that describe the energy of a molecule as a function of its geometry (bond stretches, angle bends, torsions, and non-bonded interactions).

Molecular Dynamics (MD) simulations use these force fields to simulate the movement of atoms over time by solving Newton's equations of motion. researchgate.net For this compound, an MD simulation would provide a dynamic picture of the molecule's behavior, showing the fluctuations of the phenyl rings and methyl groups at a given temperature. This is a powerful method for exploring the conformational space, revealing the accessible conformations and the transitions between them, which complements the static picture from geometry optimization. researchgate.net

Thermodynamic Calculations of Formation and Sublimation Enthalpies

The enthalpy of formation (ΔfH°) and enthalpy of sublimation (ΔsubH°) are key thermodynamic properties. The gas-phase enthalpy of formation can be calculated with high accuracy using composite quantum chemical methods. This value provides a measure of the molecule's intrinsic stability.

Studies on related polyphenylbenzenes have shown that steric crowding leads to significant enthalpic destabilization in the gas phase. acs.orgnih.gov A similar effect would be expected for this compound due to the repulsion between the bulky substituents. The enthalpy of sublimation, which is the energy required to transfer a molecule from the crystal to the gas phase, can be estimated from the difference between the solid-state and gas-phase enthalpies. This property is related to the strength of intermolecular forces in the crystal lattice. Experimental studies on isomers like 1,2,3- and 1,3,5-triphenylbenzene (B1329565) have utilized techniques like combustion calorimetry and Knudsen effusion to determine these values, which serve as benchmarks for computational methods.

Table 3: Predicted Thermodynamic Properties for this compound (Illustrative) (Note: Specific data from published literature is not available. This table illustrates the type of data thermodynamic calculations would provide.)

| Property (T = 298.15 K) | Predicted Value (kJ/mol) |

|---|---|

| Gas-Phase Enthalpy of Formation (ΔfH°(g)) | N/A |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

The confluence of theoretical calculations and experimental measurements is a cornerstone of modern chemical analysis, providing a powerful approach for the structural elucidation and characterization of complex organic molecules. For this compound, computational chemistry, particularly Density Functional Theory (DFT), serves as a predictive tool for various spectroscopic parameters. These theoretical predictions can then be benchmarked against experimental data, offering a deeper understanding of the molecule's electronic structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of NMR chemical shifts (¹H and ¹³C) are typically performed using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT functionals like B3LYP. researchgate.netresearchgate.net The choice of basis set, such as 6-31G(d,p), is crucial for obtaining accurate predictions. researchgate.net To mimic experimental conditions, solvent effects are often incorporated into the calculations using models like the Polarizable Continuum Model (PCM). researchgate.netnih.gov

The general procedure involves:

Optimization of the molecular geometry of this compound using a selected DFT method and basis set.

Calculation of the absolute shielding tensors for each nucleus using the GIAO method.

Referencing the calculated shielding values to a standard, typically Tetramethylsilane (TMS), to obtain the chemical shifts (δ) in parts per million (ppm). libretexts.org

A comparison between the calculated and experimental chemical shifts allows for the unambiguous assignment of signals in the experimental spectrum. For complex molecules, this correlation is invaluable. The agreement between theoretical and experimental values is often quantified by the Mean Absolute Error (MAE). nih.gov

Vibrational Spectroscopy (FTIR and Raman)

Theoretical vibrational frequencies and intensities for this compound can be calculated using DFT methods. These calculations provide a complete set of vibrational modes, which can be compared with experimental Fourier-Transform Infrared (FTIR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and the approximate nature of the theoretical methods. This comparison aids in the assignment of specific vibrational bands to the corresponding molecular motions, such as C-H stretching, C-C ring stretching, and phenyl group vibrations.

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of organic molecules. researchgate.netnih.gov These calculations yield the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the experimental spectrum. nih.gov The choice of solvent in the TD-DFT calculation is critical, as solvatochromic shifts can be significant. nih.gov By comparing the predicted λmax values with the experimental spectrum, the electronic transitions (e.g., π → π*) of this compound can be identified.

Illustrative Data Comparison

Although specific experimental and a full range of theoretical data for this compound are not available in the cited literature, the following tables represent the typical format used in research to compare predicted and experimental spectroscopic data for similar aromatic compounds.

Table 1: Illustrative Comparison of Theoretical and Experimental ¹H NMR Chemical Shifts (Note: The values below are hypothetical and for illustrative purposes only, based on typical shifts for similar structures.)

| Proton | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Methyl H | 2.15 | 2.10 |

| Phenyl H | 7.0 - 7.5 | 6.9 - 7.4 |

| Benzene H | 6.8 | 6.75 |

Table 2: Illustrative Comparison of Theoretical and Experimental ¹³C NMR Chemical Shifts (Note: The values below are hypothetical and for illustrative purposes only.)

| Carbon | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Methyl C | 20.5 | 21.0 |

| Phenyl C | 127.0 - 130.0 | 126.5 - 129.5 |

| Substituted Benzene C | 135.0 - 145.0 | 134.0 - 144.0 |

Table 3: Illustrative Comparison of Theoretical and Experimental UV-Vis Absorption Maxima (Note: The values below are hypothetical and for illustrative purposes only.)

| Transition | Calculated λmax (nm) | Experimental λmax (nm) |

| π → π | 255 | 260 |

| π → π | 305 | 310 |

Chemical Reactivity and Derivatization Pathways

Reactions at the Methyl Substituents (e.g., Oxidation, Halogenation, Condensation)

The two methyl groups of 1,4-dimethyl-2,3,5-triphenylbenzene are located at benzylic positions, which makes them particularly reactive towards certain classes of reactions, primarily those involving radical intermediates or strong oxidation.

Oxidation: The alkyl side chains of benzene (B151609) rings can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). libretexts.orgpressbooks.publumenlearning.com This reaction is highly efficient for primary and secondary alkyl groups, provided there is at least one hydrogen atom on the benzylic carbon. The mechanism, though complex, is thought to initiate with the abstraction of a benzylic hydrogen to form a resonance-stabilized benzylic radical. pressbooks.pubstackexchange.com

Treatment of this compound with hot, alkaline KMnO₄ followed by acidic workup would lead to the oxidation of both methyl groups, yielding 2,3,5-triphenylbenzene-1,4-dicarboxylic acid. This transformation converts the electron-donating methyl groups into electron-withdrawing and meta-directing carboxylic acid groups, significantly altering the electronic properties of the central ring.

Halogenation: Benzylic C-H bonds are relatively weak and susceptible to free-radical halogenation. chemistrysteps.com A highly selective method for this transformation is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator or UV light. The reaction proceeds via a radical chain mechanism. chadsprep.commasterorganicchemistry.comyoutube.com

Initiation: A radical initiator generates a small amount of bromine radicals (Br•).

Propagation: A bromine radical abstracts a benzylic hydrogen from a methyl group, forming HBr and a resonance-stabilized benzylic radical. This radical then reacts with Br₂ (generated in low concentrations from NBS and HBr) to form the benzylic bromide and a new bromine radical. libretexts.org

Termination: The reaction is terminated by the combination of any two radical species.

This reaction can be controlled to achieve mono-, di-, or tri-bromination on the methyl groups, yielding versatile intermediates like 1,4-bis(bromomethyl)-2,3,5-triphenylbenzene. These benzylic halides are excellent substrates for subsequent nucleophilic substitution reactions.

Condensation: While the methyl groups themselves are not directly involved in condensation reactions, their oxidized derivatives are. For example, if the oxidation of the methyl groups is controlled to stop at the aldehyde stage (using milder, specific oxidizing agents), the resulting 2,3,5-triphenylbenzene-1,4-dicarbaldehyde can serve as a key substrate for condensation reactions.

This dialdehyde (B1249045) can undergo reactions such as the Aldol condensation, Knoevenagel condensation, or Wittig reaction. organic-chemistry.orglumenlearning.comadichemistry.com For instance, reacting it with a phosphonium (B103445) ylide (a Wittig reagent) would form new carbon-carbon double bonds, extending the conjugated system. Similarly, Knoevenagel condensation with active methylene (B1212753) compounds (e.g., malononitrile) would yield vinyl-linked derivatives.

Table 2: Summary of Reactions at the Methyl Substituents

| Reaction Type | Reagents & Conditions | Functional Group Transformation | Product Class |

| Oxidation | 1. KMnO₄, NaOH, Heat2. H₃O⁺ | -CH₃ → -COOH | Dicarboxylic Acid |

| Halogenation | NBS, Radical Initiator (e.g., AIBN) or UV light | -CH₃ → -CH₂Br | Benzylic Bromide |

| Condensation (via aldehyde derivative) | 1. Mild Oxidation → -CHO2. Ph₃P=CHR' (Wittig) | -CHO → -CH=CHR' | Extended Alkene |

| Condensation (via aldehyde derivative) | 1. Mild Oxidation → -CHO2. CH₂(CN)₂, base (Knoevenagel) | -CHO → -CH=C(CN)₂ | Dicyanovinyl Derivative |

Formation of Extended Conjugated Systems

The rigid, multi-aryl scaffold of this compound makes it an excellent core for building larger, π-conjugated systems relevant to materials science. The formation of these extended systems relies on the functionalization of the core molecule, as described in the previous sections, followed by carbon-carbon bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions: Cross-coupling reactions are among the most powerful tools for constructing C-C bonds. By first halogenating the peripheral phenyl rings or the central core, these positions become active sites for reactions like the Suzuki-Miyaura, Sonogashira, or Heck couplings.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. masterorganicchemistry.comlumenlearning.comlibretexts.orgbyjus.com For example, the tris(4-bromophenyl) derivative of the core molecule could be coupled with various arylboronic acids to attach additional aromatic rings, leading to the formation of dendrimers or star-shaped molecules.

Sonogashira Coupling: This involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. numberanalytics.comlibretexts.orgwikipedia.orgrsc.org This reaction is ideal for introducing rigid alkyne linkers into the structure, effectively extending the π-conjugation and creating linear, rod-like extensions from the central core.

Heck Reaction: This reaction forms a bond between an aryl halide and an alkene. vedantu.comwikipedia.orgwikipedia.orgorganic-chemistry.org It can be used to append vinyl groups to the aromatic framework, which can then be used for further polymerization or functionalization.

Condensation and Olefination Reactions: As mentioned previously, converting the methyl groups into aldehydes opens pathways for extending conjugation through olefination.

Wittig Reaction: The reaction of the dialdehyde derivative with phosphonium ylides (Wittig reagents) is a classic method for converting C=O bonds into C=C bonds. organic-chemistry.orglumenlearning.comadichemistry.comwikipedia.org This allows for the precise installation of double bonds with specific stereochemistry, linking the core to other conjugated fragments.

Knoevenagel Condensation: This involves the reaction of an aldehyde with an active methylene compound (a CH₂ group flanked by two electron-withdrawing groups). researchgate.net This is a versatile method for creating new C=C bonds and attaching functional groups that can further tune the electronic properties of the resulting extended molecule.

Intramolecular Cyclodehydrogenation (Scholl Reaction): For creating large, planar, and fully conjugated polycyclic aromatic hydrocarbons (PAHs) or nanographenes, the Scholl reaction is a key transformation. researchgate.netwikipedia.orgacs.orgnih.gov This reaction involves the intramolecular oxidative cyclodehydrogenation of aryl-aryl bonds in the presence of a Lewis acid (like FeCl₃) and an oxidant. While the core molecule itself is not a direct precursor, its derivatives, where the phenyl rings are further arylated, can be designed to undergo planarization via the Scholl reaction, fusing the rings into a rigid, graphite-like sheet.

Table 3: Methods for the Formation of Extended Conjugated Systems

| Method | Precursor Functional Group | Key Reagents | Type of Linkage Formed | Resulting Structure Type |

| Suzuki-Miyaura Coupling | Aryl Halide (-Br, -I) | Ar'-B(OH)₂, Pd Catalyst, Base | Aryl-Aryl | Dendrimers, Star-shaped Molecules |

| Sonogashira Coupling | Aryl Halide (-Br, -I) | Terminal Alkyne, Pd/Cu Catalysts, Base | Aryl-Alkynyl | Rigid, Linear Conjugated Systems |

| Heck Reaction | Aryl Halide (-Br, -I) | Alkene, Pd Catalyst, Base | Aryl-Vinyl | Styrenic Derivatives |

| Wittig Reaction | Aldehyde (-CHO) | Phosphonium Ylide (Ph₃P=CHR') | Carbon-Carbon Double Bond | Extended Alkenes |

| Scholl Reaction | Poly-aryl Precursor | Lewis Acid (e.g., FeCl₃), Oxidant | Fused Aromatic Rings | Planar PAHs, Nanographene Fragments |

Mechanistic Investigations of Key Reaction Pathways

Understanding the mechanisms of the derivatization reactions is crucial for predicting outcomes and optimizing conditions. The reactivity of this compound is governed by established mechanistic principles of organic chemistry, adapted to its unique electronic and steric environment.

Mechanism of Electrophilic Aromatic Substitution: The canonical mechanism for EAS involves two primary steps:

Formation of the Arenium Ion: The π-electrons of an aromatic ring attack an electrophile (E⁺), forming a resonance-stabilized carbocation known as the Wheland intermediate. This step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.comlumenlearning.comassets-servd.hostlibretexts.org

Deprotonation: A base removes a proton from the sp³-hybridized carbon of the Wheland intermediate, restoring the aromatic π-system and yielding the substituted product. byjus.com

For the peripheral phenyl rings of this compound, the stability of the Wheland intermediate determines the regioselectivity. The bulky alkyl-like substituent can stabilize the positive charge of the intermediate through induction and hyperconjugation when the electrophile adds to the ortho or para positions. Steric hindrance generally disfavors the ortho position, making the para position the most probable site of attack. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com

Mechanism of Benzylic Radical Bromination: This reaction proceeds via a free-radical chain mechanism using NBS as a source of Br₂ at low concentration. masterorganicchemistry.com

Initiation: Light or a radical initiator causes homolytic cleavage of the N-Br bond in NBS or a trace amount of Br₂, generating a bromine radical (Br•). chemistrysteps.com

Propagation: This is a two-step cycle.

The Br• radical abstracts a hydrogen atom from one of the methyl groups. This is the selective step, as the resulting benzylic radical is highly stabilized by resonance with the adjacent central benzene ring.

The benzylic radical reacts with a molecule of Br₂ (slowly generated from NBS) to form the bromomethyl product and a new Br• radical, which continues the chain. youtube.comlibretexts.org

Termination: The chain reaction ceases when two radicals combine.

Mechanism of Palladium-Catalyzed Cross-Coupling Reactions: Reactions like the Suzuki, Heck, and Sonogashira couplings proceed through a catalytic cycle involving palladium. The general mechanism for the Suzuki-Miyaura reaction is illustrative: libretexts.orgbyjus.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the functionalized aromatic ring (e.g., a bromo-substituted phenyl group) to form a Pd(II) complex. This is often the rate-determining step. yonedalabs.comchemrxiv.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires activation by a base.

Reductive Elimination: The two organic groups on the palladium complex couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then begin a new cycle.

The mechanisms for the Heck vedantu.comwikipedia.orgwikipedia.orgorganic-chemistry.orglibretexts.org and Sonogashira numberanalytics.comlibretexts.orgwikipedia.orgrsc.orgacs.org reactions follow similar principles of oxidative addition and reductive elimination but differ in the specifics of the subsequent steps (migratory insertion for Heck, and a parallel copper cycle for Sonogashira).

Mechanism of the Scholl Reaction: The mechanism of the Scholl reaction is not universally agreed upon and can depend on the specific substrate and conditions. Two primary pathways are generally proposed: wikipedia.orgacs.orgnih.gov

Arenium Ion Mechanism (Electrophilic): A proton or Lewis acid coordinates to an aromatic ring, making it highly electrophilic. This arenium ion then attacks an adjacent, electron-rich aryl ring in an intramolecular Friedel-Crafts-type reaction. Subsequent oxidation and deprotonation steps lead to the final fused aromatic product.

Radical Cation Mechanism (Oxidative): A one-electron oxidant removes an electron from an aryl ring to form a radical cation. This radical cation then attacks a neighboring aryl ring, and subsequent loss of a second electron and two protons yields the coupled product. acs.org

For sterically hindered precursors, the reaction pathway can be complex, sometimes involving rearrangements to alleviate strain before the final cyclization and aromatization occur. acs.org

Table 4: Summary of Key Mechanistic Features

| Reaction Pathway | Key Intermediate(s) | Role of Catalyst/Key Reagent | Selectivity Determining Factor(s) |

| Electrophilic Aromatic Substitution | Arenium Ion (Wheland Intermediate) | Generates the electrophile (e.g., H₂SO₄ for nitration) | Stability of the arenium ion; Steric hindrance |

| Benzylic Radical Bromination | Resonance-stabilized benzylic radical | NBS provides a low, steady concentration of Br₂; Initiator starts the radical chain | Stability of the radical intermediate (benzylic > alkyl) |

| Suzuki-Miyaura Coupling | Pd(0) and Pd(II) complexes | Pd cycles between Pd(0) and Pd(II) to couple organic fragments | Rate of oxidative addition and reductive elimination |

| Scholl Reaction | Arenium ion or Radical cation | Lewis acid (activator) and oxidant (drives aromatization) | Electronic properties and steric accessibility of aryl rings |

| Wittig Reaction | Ylide, Oxaphosphetane | Base deprotonates phosphonium salt to form the nucleophilic ylide | Stability of the ylide (stabilized vs. non-stabilized) determines alkene stereochemistry |

Lack of Publicly Available Research on this compound for Specified Applications

Following an extensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available research on the chemical compound This compound within the specific contexts requested. The inquiry sought to detail its use in advanced functional materials, including its role in organic electronic devices and supramolecular chemistry.

Despite targeted searches for the compound, including by its CAS Number 7541-90-4, no substantive data or research findings were located that correspond to the outlined application areas:

Components in Organic Light-Emitting Diodes (OLEDs)

Charge Transport Materials in Organic Field-Effect Transistors (OFETs)

Fluorescent Probes and Chemical Sensors

Design of Inclusion Compounds and Clathrates

Self-Assembly into Ordered Nanostructures

The investigation revealed that while the general class of polyphenylbenzenes is of interest in materials science, research has been heavily focused on other isomers. Notably, the related compound 1,3,5-triphenylbenzene (B1329565) is a well-documented building block in these fields, with numerous studies detailing its use as a fluorescent platform for chemical sensors and a core for supramolecular assemblies. rsc.orgnih.govrsc.org However, this information pertains to a different molecule and cannot be substituted for this compound.

The absence of findings suggests that this compound is not a commonly utilized or extensively studied compound for these specific advanced material applications. Consequently, it is not possible to generate a scientifically accurate article that adheres to the requested structure and topics.

Applications in Advanced Functional Materials Non Medical

Polymer Chemistry and Dendrimer Science

The rigid, propeller-like, three-dimensional structure of the triphenylbenzene core is a foundational element in the design of complex macromolecular architectures. Its C3 symmetry and potential for functionalization make it a prime candidate for creating highly ordered and branched polymers and dendrimers.

The triphenylbenzene framework serves as an ideal core due to its π-electron-rich nature and photochemical stability. nih.gov Researchers have synthesized families of star-shaped molecules and dendrimers where the 1,3,5-triphenylbenzene (B1329565) unit acts as a fluorescent core, which is crucial for applications in electroluminescent devices and organic light-emitting diodes (OLEDs). nih.gov Various synthetic strategies, including cross-coupling reactions, are utilized to attach different functional arms to the central triphenylbenzene core. copernicus.org For instance, aromatic dendrimers with a 2,4,6-triphenyl-1,3,5-triazine (B147588) core have been structurally derived from a 1,3,5-tri[1,3-diphenyl(phenyl-5-yl)phenyl-4′-yl]benzene structure, highlighting the versatility of these complex benzene-based cores in creating advanced materials. researchgate.netmdpi.com

Table 1: Examples of Star-Shaped Molecules and Dendrimers with Triphenylbenzene-type Cores This table is interactive. Click on the headers to sort.

| Core Type | Attached Arms/Dendrons | Application Area | Reference |

|---|---|---|---|

| 1,3,5-Triphenylbenzene | Carbazole derivatives | Chemo-sensors, Polymers | nih.gov |

| 1,3,5-Triphenylbenzene | 2-phenyl-5-(di-, and/or tri-n-alkoxyphenyl)-1,3,4-thiadiazole | Liquid Crystals, Photophysical Materials | nih.gov |

| 1,3,5-Triphenylbenzene derivative | 2,4,6-triphenyl-1,3,5-triazine | OLEDs, Photocatalysis | researchgate.netmdpi.com |

| 1,3,5-Tris(4-hydroxyl phenyl)benzene | Dendritic wedges via ether linkages | Liquid Crystalline Materials | acs.org |

The same structural features that make triphenylbenzene derivatives suitable as cores also allow them to function as monomers—the basic repeating units—in the synthesis of specialized polymers.

New discotic liquid crystalline dendrimers have been prepared using 1,3,5-triphenylbenzene as a foundational unit. acs.org In one study, 1,3,5-tris(4-hydroxyphenyl)benzene (B95932) was used as a starting point to build up dendritic structures that exhibit liquid crystalline phases, as identified by polarizing optical microscopy (POM) and differential scanning calorimetry (DSC). acs.org The properties of these materials are influenced by the structure and generation of the dendrimer. acs.org

Furthermore, triphenylbenzene-based structures are used to create polymers for electronic applications. For example, monomers synthesized from 1,3,5-tris(4′-hydroxyphenyl)benzene and N-alkylcarbazole units can be polymerized to form materials with potential use in electronics. nih.gov Similarly, dendrimers bearing a 2,4,6-triphenyl-1,3,5-triazine core, derived from a complex triphenylbenzene structure, have been investigated for their beneficial light-emission properties in the construction of OLEDs and as liquid crystalline materials. researchgate.netmdpi.com

Catalysis and Photocatalysis Applications

The electronic properties of the triphenylbenzene scaffold have been harnessed in the fields of catalysis and photocatalysis. These molecules can facilitate or accelerate chemical reactions, often driven by light.

Aromatic dendrimers with cores derived from 1,3,5-tri[1,3-diphenyl(phenyl-5-yl)phenyl-4′-yl]benzene have been shown to act as innovative and efficient photocatalysts. researchgate.netmdpi.com Specifically, these dendrimers can catalyze the selective oxidation of various benzylamines to their corresponding N-benzylidene benzylamines under mild conditions, using a UV-LED light source. researchgate.net The dendrimer with a more complex structure (four 1,3,5-triazine (B166579) skeletons) demonstrated higher photocatalytic performance, achieving quantitative yield in a short time with a low catalyst loading (2.0 mol %). The mechanism is believed to involve superoxide (B77818) radicals.

In another significant application, porous conjugated polymers based on 1,3,5-triphenylbenzene have been designed for the photochemical reduction of carbon dioxide (CO2). These polymers showed high efficiency for converting low-concentration CO2 in a simulated flue gas system under visible light irradiation, without the need for a sacrificial agent or metal cocatalyst. The material demonstrated good recyclability over multiple runs.

The synthesis of 1,3,5-triarylbenzenes itself can be achieved through the self-condensation of acetophenones using various catalysts. Copper(II) chloride (CuCl2) has been identified as a cheap, abundant, and facile Lewis acid catalyst for this reaction. nih.gov Other catalytic systems, such as surface-modified nanoclinoptilolite, have also been used effectively for the cyclotrimerization of acetophenones to produce 1,3,5-triphenylbenzene and its derivatives.

Table 2: Photocatalytic Performance of Triphenylbenzene-Based Dendrimers This table is interactive. Click on the headers to sort.

| Catalyst | Reaction | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Dendrimer D1 | Oxidation of benzylamine | UV-LED (365 nm), room temp. | Exhibited photocatalytic performance | researchgate.net |

| Dendrimer D2 | Oxidation of benzylamine | UV-LED (365 nm), room temp. | Higher conversion (78% in 1.5h with 0.5 mol% catalyst) | researchgate.net |

Environmental Tracers in Atmospheric Aerosol Studies

While there is no specific information in the reviewed literature detailing the use of 1,4-Dimethyl-2,3,5-triphenylbenzene as an environmental tracer, a closely related isomer, 1,3,5-triphenylbenzene (135TPB) , has been identified as a significant marker in atmospheric studies. nih.gov

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds monitored in the environment due to their origins from combustion processes. copernicus.org Specific PAHs can serve as tracers for particular emission sources. nih.gov A 2020 study conducted in Wadowice, Poland, was the first in the country to investigate the occurrence of 1,3,5-triphenylbenzene in ambient air aerosols. nih.gov The research identified 135TPB as a promising and suitable marker for tracking emissions from the burning of plastic waste and landfills. nih.gov The monitoring of 135TPB was suggested as a method to assess the co-combustion of plastics in residential boilers, a significant source of air pollution. nih.gov The study confirmed that the presence of this compound, along with certain PAHs, could be linked to the burning of plastics in addition to other sources like road transport and residential heating. nih.gov

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Strategies

The advancement of applications for 1,4-Dimethyl-2,3,5-triphenylbenzene is fundamentally dependent on the development of efficient and scalable synthetic routes. While classical methods for creating polysubstituted benzenes exist, future research should focus on modern, more sustainable, and versatile strategies.

One promising avenue is the exploration of domino annulation reactions . For instance, a one-pot reaction involving a pyridinium (B92312) ylide and a specifically designed chalcone (B49325) o-enolate could potentially construct the substituted benzene (B151609) ring in a single, efficient step. rsc.org Another approach is the use of transition-metal-catalyzed cross-coupling reactions , which have become a powerful tool for forming carbon-carbon bonds. rsc.orgnih.gov Programmed synthesis, which allows for the sequential and controlled installation of different groups onto a benzene ring, could offer unparalleled precision in constructing such a multi-substituted system. sciencedaily.com

Furthermore, direct C-H activation and functionalization represents a highly atom-economical approach. wikipedia.orgacs.orgacs.org Research could focus on developing selective rhodium or palladium catalysts that can directly functionalize a pre-existing, less-substituted benzene ring with phenyl and methyl groups at the desired positions, minimizing the need for pre-functionalized starting materials. acs.orgacs.org Organocatalytic benzannulation also presents a metal-free alternative for assembling the arene ring from acyclic precursors, which could reduce costs and environmental impact. rsc.orgnih.gov

A comparative table of potential synthetic strategies is presented below, outlining hypothetical target efficiencies and conditions that could be the focus of future research.

| Synthetic Strategy | Potential Catalyst/Reagent | Hypothetical Target Yield (%) | Potential Advantages |

| Domino Annulation | Tetramethylguanidine (TMD) promoted | 70-85 | High efficiency, one-pot synthesis rsc.org |

| Copper-Catalyzed Dimerization | Copper(I) or (II) salts | 65-80 | Use of simple, readily available precursors rsc.org |

| Programmed C-H Arylation | Palladium or Rhodium complexes | >90 (per step) | High regioselectivity, controlled substituent installation sciencedaily.com |

| Organocatalytic [4+2] Benzannulation | Chiral Phosphoric Acids | 75-90 | Metal-free, environmentally benign nih.gov |

Exploration of Structure-Property Relationships for Tailored Material Design

The specific substitution pattern of this compound—with two methyl groups and three phenyl groups—is expected to give rise to unique photophysical and electronic properties. A critical area of future research will be to systematically investigate the relationships between this structure and its resulting functions.

The introduction of methyl groups onto an aromatic core is known to influence fluorescence quantum yields and intersystem crossing rates. nih.gov Research should systematically study the photoluminescence of this compound, quantifying its emission spectra, quantum yield, and excited-state lifetimes. The steric hindrance caused by the multiple substituents will likely lead to a twisted conformation, affecting the degree of π-conjugation between the phenyl rings and the central benzene core. This can be compared with its more symmetrical and well-studied isomer, 1,3,5-triphenylbenzene (B1329565), to understand how breaking the symmetry impacts these properties. libretexts.orglibretexts.org

The electronic effects of the electron-donating methyl groups versus the π-conjugating phenyl groups will create a unique electronic landscape. libretexts.org This could be particularly interesting for applications in organic electronics. Future studies should map the HOMO and LUMO energy levels of the molecule and investigate how they are influenced by the specific substitution pattern.

| Property | Influencing Structural Feature | Hypothesized Effect | Potential Application Area |

| Fluorescence Quantum Yield | Methyl group substitution, steric hindrance | Potential for increased yield due to changes in symmetry and excited state dynamics nih.gov | Organic Light-Emitting Diodes (OLEDs), fluorescent probes |

| HOMO/LUMO Energy Levels | Electron-donating methyl groups, π-conjugating phenyl groups | Tunable energy gap, potential for use as a host or transport material acs.org | Organic Photovoltaics (OPVs), Organic Field-Effect Transistors (OFETs) |

| Molecular Packing in Solid State | Asymmetric substitution, bulky phenyl groups | Disrupted π-stacking, potentially leading to amorphous materials with high glass transition temperatures | Amorphous charge-transport layers |

| Solubility | Presence of methyl and phenyl groups | Enhanced solubility in common organic solvents compared to unsubstituted polyaromatics | Solution-processable electronics |

Integration into Multi-Component Systems and Hybrid Materials

The unique steric and electronic features of this compound make it a compelling candidate for incorporation into more complex systems. Future research should explore its use as a building block in supramolecular assemblies and hybrid materials.

The facial segregation of substituents, a concept explored in 1,3,5-substituted benzenes, could be a feature of this molecule as well, where the methyl and phenyl groups create distinct faces. nih.gov This could be exploited in designing host-guest systems or directing the self-assembly of larger architectures. The electron-rich cavities formed by the phenyl groups could interact with electron-poor guest molecules, a principle utilized in sensors based on 1,3,5-triphenylbenzene derivatives. acs.org

Furthermore, by adding functional handles to the peripheral phenyl rings, this compound can be used as a core for dendrimers or as a monomer for polymerization. These larger systems could amplify the core's intrinsic properties or introduce new functionalities. Its integration into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could also be explored, potentially leading to materials with tailored porosity and catalytic or sensory properties. ias.ac.in

Advanced Theoretical Modeling for Predictive Design

Computational chemistry offers a powerful tool to predict the properties of this compound and guide experimental efforts. Future research should leverage advanced theoretical modeling to gain a deeper understanding of this molecule and to design new derivatives with enhanced performance.

Density Functional Theory (DFT) calculations can be employed to predict the optimized geometry, electronic structure (HOMO/LUMO levels), and vibrational frequencies of the molecule. acs.orgcam.ac.uknih.gov Dispersion-corrected DFT methods will be particularly important for accurately modeling the noncovalent interactions that govern its conformation and potential for self-assembly. acs.orgmdpi.com Such calculations can elucidate the interplay between the steric hindrance of the substituents and the electronic conjugation. nih.gov

Beyond single-molecule properties, computational models can predict the behavior of this compound in condensed phases. Molecular dynamics simulations can be used to understand its packing in a crystal lattice or its morphology in an amorphous thin film. Machine learning and quantitative structure-property relationship (QSPR) models, trained on data from known organic materials, could accelerate the discovery of derivatives with optimized properties for specific applications, such as high charge mobility or a desired emission color. cmu.edufrontiersin.orgacs.orgnih.gov

| Modeling Technique | Predicted Property | Research Goal |

| Density Functional Theory (DFT) | Molecular geometry, HOMO/LUMO energies, absorption spectra | Understanding electronic structure and optical properties researchgate.netnih.gov |

| Time-Dependent DFT (TD-DFT) | Excited state energies, emission wavelengths | Predicting fluorescence and phosphorescence characteristics |

| Molecular Dynamics (MD) | Solid-state packing, thin-film morphology | Guiding material processing for electronic devices |

| Machine Learning/QSPR | Glass transition temperature, charge mobility, photovoltaic efficiency | High-throughput virtual screening of new derivatives acs.orgresearchgate.net |

Emerging Applications in Nanoscience and Advanced Technologies

While fundamental studies are crucial, the ultimate goal is to translate the unique properties of this compound into tangible applications. Future research should explore its potential in emerging areas of nanoscience and technology.

Given the luminescent properties of many substituted benzenes, this compound could be investigated as a component in Organic Light-Emitting Diodes (OLEDs) . Its structure might serve as a blue-emitting core or as a host material for phosphorescent dopants. The bulky nature of the substituents could help in preventing aggregation-caused quenching, a common issue in solid-state emitters.

In the realm of sensors , the electron-rich aromatic system could be sensitive to the presence of electron-deficient analytes. By functionalizing the phenyl rings with specific binding sites, highly selective and sensitive chemical sensors could be developed. The change in fluorescence upon binding could serve as the detection mechanism.

Finally, in nanoscience , this compound could act as a molecular building block for creating well-defined nanostructures through self-assembly. Its rigid core and defined substitution pattern could enable the bottom-up construction of complex and functional nanoscale architectures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.